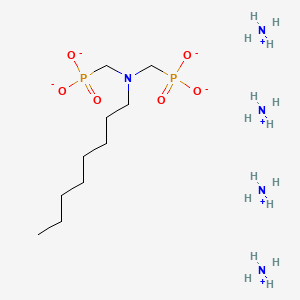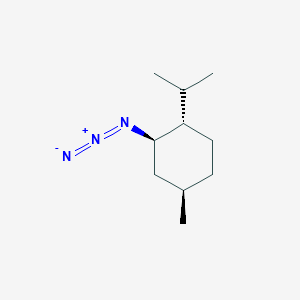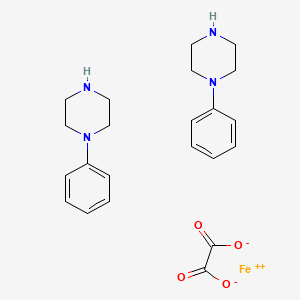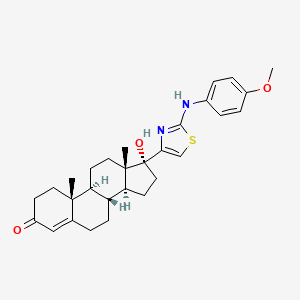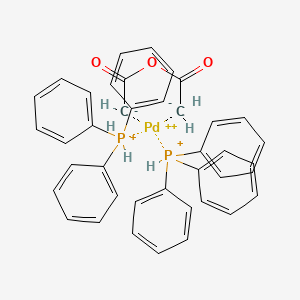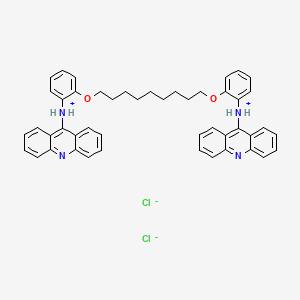![molecular formula C21H16BrNO B13776950 4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide CAS No. 65843-04-1](/img/structure/B13776950.png)
4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SALOR-INT L171530-1EA: (CAS 65843-04-1) is a chemical compound with a variety of applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SALOR-INT L171530-1EA involves specific reaction conditions and reagents. Detailed synthetic routes are typically proprietary information held by manufacturers and researchers. general synthetic methods may include multi-step organic synthesis involving specific catalysts and solvents .
Industrial Production Methods: Industrial production of SALOR-INT L171530-1EA is carried out by specialized chemical companies. The process involves large-scale synthesis under controlled conditions to ensure high purity and yield. The exact methods and conditions are often proprietary.
Chemical Reactions Analysis
Types of Reactions: SALOR-INT L171530-1EA can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
SALOR-INT L171530-1EA has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and molecular biology experiments.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of SALOR-INT L171530-1EA involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Properties
CAS No. |
65843-04-1 |
|---|---|
Molecular Formula |
C21H16BrNO |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
2-benzo[f]quinolin-4-ium-4-yl-1-phenylethanone;bromide |
InChI |
InChI=1S/C21H16NO.BrH/c23-21(17-8-2-1-3-9-17)15-22-14-6-11-19-18-10-5-4-7-16(18)12-13-20(19)22;/h1-14H,15H2;1H/q+1;/p-1 |
InChI Key |
VETKTJCOICRLNS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC3=C2C=CC4=CC=CC=C43.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


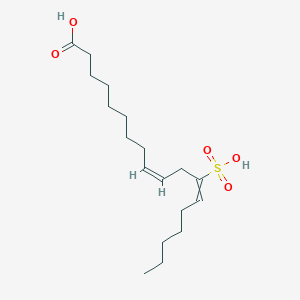
![Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-](/img/structure/B13776877.png)


![[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate](/img/structure/B13776893.png)
